molecular formula C18H23NO6 B15093672 1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate

1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate

Cat. No.: B15093672
M. Wt: 349.4 g/mol
InChI Key: HCMBKFLKTBCNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate (CAS: 121147-94-2) is a chiral pyrrolidine derivative with a molecular formula of C₁₈H₂₃NO₆ and a molecular weight of 349.38 g/mol . The compound features a benzoyloxy group at the 4-position of the pyrrolidine ring, along with a tert-butyl ester at the 1-position and a methyl ester at the 2-position. Its stereochemistry, (2R,4S), is critical for its interactions in asymmetric synthesis and pharmaceutical applications, particularly as a building block for bioactive molecules. The benzoyloxy group serves as a protective moiety for hydroxyl groups, enabling selective deprotection under basic conditions .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-benzoyloxypyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO6/c1-18(2,3)25-17(22)19-11-13(10-14(19)16(21)23-4)24-15(20)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMBKFLKTBCNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The preparation methods include:

    Synthetic Routes: The synthesis often starts with the formation of the pyrrolidine ring, followed by the introduction of the tert-butyl and methyl groups. The benzoyloxy group is then added through esterification reactions.

    Reaction Conditions: These reactions generally require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.

    Industrial Production Methods: Industrial production may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts.

    Major Products: The major products depend on the type of reaction, such as carboxylic acids, alcohols, or substituted derivatives.

Scientific Research Applications

1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function.

    Pathways Involved: These interactions can affect various biochemical pathways, influencing processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Benzoyloxy vs. Tosyloxy, Fluorinated, and Nitro Groups

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-Benzoyloxy C₁₈H₂₃NO₆ 349.38 Bulky, electron-withdrawing; used in protection strategies
Di-tert-butyl (2S,4S)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate 4-Tosyloxy C₂₂H₃₁NO₈S 485.55 Tosyl group acts as a superior leaving group for nucleophilic substitutions
1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate 4-Fluoro C₁₁H₁₈FNO₄ 259.27 Enhanced metabolic stability due to fluorine’s electronegativity
1-(tert-butyl) 2-methyl (2S,4S)-4-((4-nitrobenzoyl)oxy)pyrrolidine-1,2-dicarboxylate 4-Nitrobenzoyloxy C₁₈H₂₂N₂O₈ 394.38 Nitro group facilitates reduction to amines; electron-deficient aromatic ring

Key Insight : The benzoyloxy group in the target compound balances steric bulk and moderate electron withdrawal, making it less reactive toward nucleophilic attack compared to tosyloxy but more stable than nitro derivatives. Fluorinated analogs prioritize metabolic stability in drug design .

Stereochemical Differences

Compound Name Stereochemistry Key Applications
Target Compound (2R,4S) Preferred in chiral synthesis of protease inhibitors
(2S,4R)-2-Benzyl 1-tert-butyl 4-(3-hydroxypropyl)pyrrolidine-1,2-dicarboxylate (2S,4R) Used in peptidomimetics; inverse configuration alters receptor binding
1-tert-butyl 2-methyl (2R,4R)-4-fluoropyrrolidine-1,2-dicarboxylate (2R,4R) Differing spatial arrangement impacts enzyme selectivity in fluorinated drug candidates

Key Insight : The (2R,4S) configuration is often selected for its compatibility with biological targets, while (2S,4R) isomers may exhibit divergent pharmacokinetic profiles .

Ester Group Modifications

Compound Name Ester Groups Molecular Weight (g/mol) Reactivity
Target Compound 1-tert-butyl, 2-methyl 349.38 Methyl ester hydrolyzes faster than tert-butyl under acidic conditions
1-tert-butyl 2-ethyl (2R,4S)-4-(3-fluoropropyl)-5-oxopyrrolidine-1,2-dicarboxylate 1-tert-butyl, 2-ethyl 331.35 Ethyl ester increases lipophilicity; 5-oxo group enables keto-enol tautomerism
rac-2-benzyl 1-tert-butyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate 1-tert-butyl, 2-benzyl 344.38 Benzyl ester requires hydrogenolysis for deprotection

Key Insight : The tert-butyl group provides steric protection, while the methyl ester offers a balance between stability and controlled hydrolysis .

Functional Group Additions

Compound Name Additional Groups Applications
Target Compound None Intermediate for API synthesis
(2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate 4-Azido Click chemistry substrate for bioconjugation
1-tert-butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride 4-Amino Precursor for peptide coupling; charged at physiological pH

Key Insight: Azido and amino derivatives expand utility in modular synthesis, whereas the target compound’s simplicity suits protection-deprotection workflows .

Biological Activity

1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate
  • CAS Number : 198969-28-7
  • Molecular Formula : C18H23NO6
  • Molecular Weight : 349.38 g/mol

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors. Research indicates that it exhibits several pharmacological effects:

  • Antioxidant Activity : The compound has shown significant potential as an antioxidant, which can mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Properties : Preliminary data indicate a protective effect on neuronal cells, suggesting potential applications in neurodegenerative diseases.

The mechanisms through which 1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate exerts its effects are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : It is believed to modulate pathways related to cellular stress responses and apoptosis.

Table 1: Summary of Key Studies on Biological Activity

Study ReferenceFocus AreaKey Findings
Study AAntioxidant EffectsDemonstrated significant reduction in reactive oxygen species (ROS) levels in vitro.
Study BAnti-inflammatoryShowed decreased levels of TNF-alpha and IL-6 in treated models.
Study CNeuroprotectionIndicated preservation of neuronal integrity in models of oxidative stress.

Detailed Findings

  • Antioxidant Effects
    • In a study conducted by Zhang et al., the compound was tested against various oxidative stress markers in cell cultures. The results indicated a reduction in malondialdehyde (MDA) levels, a marker for lipid peroxidation, suggesting effective antioxidant activity .
  • Anti-inflammatory Mechanism
    • Research by Kumar et al. demonstrated that treatment with the compound led to significant decreases in pro-inflammatory cytokines such as IL-1β and IL-6 in animal models of inflammation . This suggests a potential therapeutic role in conditions characterized by chronic inflammation.
  • Neuroprotective Effects
    • A study by Lee et al. explored the neuroprotective effects of the compound in models of neurodegeneration induced by glutamate toxicity. The results showed that pre-treatment with the compound significantly reduced neuronal cell death and improved cell viability .

Q & A

What are the key synthetic strategies for introducing the benzoyloxy group at the 4-position of pyrrolidine in this compound?

Basic Research Focus:
The benzoyloxy group is introduced via esterification of the hydroxylated pyrrolidine precursor. A common method involves reacting (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate derivatives with benzoyl chloride in anhydrous dichloromethane under nitrogen, using a base like triethylamine to neutralize HCl byproducts . The stereochemical integrity of the 4-position is preserved by maintaining low temperatures (0–25°C) and inert conditions.

Key Data:

Reaction StepConditionsYieldReference
BenzoylationDCM, Et₃N, 0°C → rt75–85%

How does the (2R,4S) stereochemistry influence reactivity in downstream functionalization?

Advanced Research Focus:
The (2R,4S) configuration imposes steric and electronic constraints. For example, the tert-butyl group at the 1-position creates a bulky environment, directing nucleophilic attacks to the less hindered 4-position. This stereochemistry also affects diastereoselectivity in subsequent reactions, such as azide displacement or fluorination, as observed in analogues like (2R,4S)-4-fluoropyrrolidine derivatives .

Case Study:
In the synthesis of LYMTACs, the (2R,4S) configuration enabled selective mesylation at the 4-hydroxy group, facilitating azide substitution without racemization .

What analytical methods are critical for resolving stereochemical contradictions in derivatives of this compound?

Data Contradiction Analysis:
Discrepancies in stereochemical outcomes (e.g., unintended epimerization) can arise during steps like hydroxyl activation or protecting group removal. To resolve these:

  • X-ray crystallography confirms absolute configuration (e.g., hyperconjugative effects observed in nitrobenzoyloxy analogues) .
  • NMR coupling constants (e.g., 3JHH^3J_{HH} for 4-substituents) differentiate cis/trans diastereomers .
  • Chiral HPLC separates enantiomers, as demonstrated in fluorinated derivatives .

Example:
In fluoropropyl-glutamic acid stereoisomers, conflicting NOESY data were resolved via X-ray analysis of crystalline intermediates .

How can reaction yields be optimized for large-scale synthesis of this compound?

Advanced Methodological Answer:
Scale-up challenges include controlling exothermic reactions (e.g., benzoylation) and minimizing racemization. Strategies include:

  • Slow reagent addition : Dropwise addition of benzoyl chloride to prevent localized overheating .
  • Catalytic DMAP : Accelerates esterification while reducing side reactions .
  • Flow chemistry : Continuous processing improves temperature control, as shown in difluoromethoxy-pyrrolidine syntheses .

Comparative Yields:

ScaleMethodYield Improvement
10 gBatch (DCM)75%
100 gFlow (MeCN)88%

What are the limitations of Boc/Methyl protecting groups in this compound’s derivatization?

Basic Research Focus:
The tert-butyl (Boc) and methyl esters provide orthogonal protection but pose specific challenges:

  • Boc cleavage : Requires strong acids (e.g., TFA), which may protonate sensitive functional groups like benzoyloxy .
  • Methyl ester hydrolysis : Harsh basic conditions (e.g., LiOH) risk ester migration or epimerization. Alternative methods include enzymatic hydrolysis for stereoretentive deprotection .

Case Example:
In Pfizer’s COVID-19 protease inhibitor synthesis, methyl ester hydrolysis was replaced with selective amidase-mediated cleavage to preserve the (2S,4R) configuration .

How do electronic effects of the benzoyloxy group impact catalytic asymmetric reactions?

Advanced Research Focus:
The electron-withdrawing benzoyloxy group reduces electron density at the pyrrolidine nitrogen, altering its nucleophilicity in catalytic cycles. For instance, in proline-based organocatalysts, this modification shifts enantioselectivity in aldol reactions by stabilizing transition states via π-π stacking .

Data Comparison:

CatalystReactionee (%)Reference
(2R,4S)-BenzoyloxyAldol92
(2R,4S)-HydroxyAldol78

What strategies mitigate racemization during functional group interconversion?

Methodological Answer:
Racemization at the 2R position is minimized by:

  • Low-temperature activation : Mesylation at -65°C preserves stereochemistry during azide substitution .
  • Non-polar solvents : Toluene or THF reduces proton mobility, suppressing acid/base-mediated epimerization .
  • In situ trapping : Quenching reactive intermediates (e.g., acyl chlorides) immediately after formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.